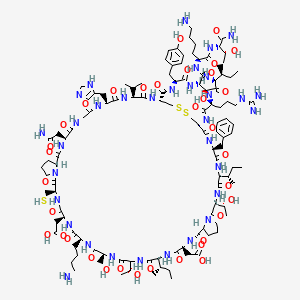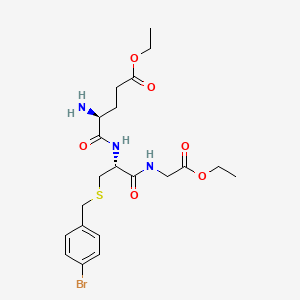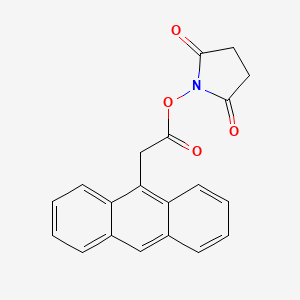
Acta (1-24)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acta (1-24) is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acta (1-24) typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions of temperature and pressure. Specific catalysts and solvents are often employed to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of Acta (1-24) is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and consistency of the final product. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Acta (1-24) undergoes several types of chemical reactions, including:
Oxidation: Acta (1-24) can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of Acta (1-24) involve the use of reducing agents to convert it into different reduced forms.
Substitution: Acta (1-24) can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Acta (1-24) include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the reactions of Acta (1-24) depend on the specific reaction conditions and reagents used. These products often include various derivatives that retain the core structure of Acta (1-24) but with different functional groups attached.
Scientific Research Applications
Acta (1-24) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acta (1-24) involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which Acta (1-24) is used.
Comparison with Similar Compounds
Acta (1-24) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Carbonyl cyanide m-chlorophenyl hydrazone: Known for its role as an uncoupling agent in cellular respiration.
Pyrite (FeS2): A mineral with similar structural properties but different chemical behavior.
Coordination compounds: Exhibit similar types of isomerism and reactivity patterns.
Acta (1-24) stands out due to its specific reactivity and stability under various conditions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
147710-70-1 |
|---|---|
Molecular Formula |
C117H185N33O35S3 |
Molecular Weight |
2710.143 |
InChI |
InChI=1S/C117H185N33O35S3/c1-13-56(6)86(121)109(178)131-69(30-23-39-126-117(123)124)97(166)140-78-52-187-188-53-79(106(175)134-71(43-64-33-35-66(156)36-34-64)101(170)146-91(60(10)153)113(182)132-68(29-20-22-38-119)98(167)145-90(59(9)152)94(122)163)141-110(179)87(55(4)5)142-102(171)72(44-65-48-125-54-128-65)129-83(158)49-127-95(164)73(45-82(120)157)136-107(176)80-31-24-40-149(80)115(184)77(51-186)139-99(168)74(46-84(159)160)135-96(165)67(28-19-21-37-118)130-104(173)76(50-151)138-114(183)92(61(11)154)147-111(180)88(57(7)14-2)144-103(172)75(47-85(161)162)137-108(177)81-32-25-41-150(81)116(185)93(62(12)155)148-112(181)89(58(8)15-3)143-100(169)70(133-105(78)174)42-63-26-17-16-18-27-63/h16-18,26-27,33-36,48,54-62,67-81,86-93,151-156,186H,13-15,19-25,28-32,37-47,49-53,118-119,121H2,1-12H3,(H2,120,157)(H2,122,163)(H,125,128)(H,127,164)(H,129,158)(H,130,173)(H,131,178)(H,132,182)(H,133,174)(H,134,175)(H,135,165)(H,136,176)(H,137,177)(H,138,183)(H,139,168)(H,140,166)(H,141,179)(H,142,171)(H,143,169)(H,144,172)(H,145,167)(H,146,170)(H,147,180)(H,148,181)(H,159,160)(H,161,162)(H4,123,124,126)/t56-,57-,58-,59+,60+,61+,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-/m0/s1 |
InChI Key |
OAARQAUDDDPCGP-MNNIBNJWSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)C(C)C)CC6=CN=CN6)CC(=O)N)CS)CC(=O)O)CCCCN)CO)C(C)O)C(C)CC)CC(=O)O)C(C)O |
Synonyms |
alpha-cobratoxin (1-24) amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)


![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)


![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)



